![molecular formula C13H18N2O B1313318 4-(Piperidin-4-ylmethyl)benzamide CAS No. 333795-12-3](/img/structure/B1313318.png)
4-(Piperidin-4-ylmethyl)benzamide
Overview
Description
“4-(Piperidin-4-ylmethyl)benzamide hydrochloride”, also known as PBH, is a chemical compound that has gained attention for its potential applications in various fields of research and industry. It has a molecular weight of 254.76 .
Molecular Structure Analysis
The InChI code for “4-(Piperidin-4-ylmethyl)benzamide hydrochloride” is 1S/C13H18N2O.ClH/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H2,14,16);1H . This indicates the presence of a benzamide group attached to a piperidine ring.Physical And Chemical Properties Analysis
“4-(Piperidin-4-ylmethyl)benzamide hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Cancer Cell Inhibition
Compounds in the N-(piperidin-4-yl)benzamide derivative series, including 4-(Piperidin-4-ylmethyl)benzamide, have shown good biological potential and inhibitory activity against cancer cells .
Antiviral Activity
Benzyl-piperidine derivatives have demonstrated activity against different viruses, including inhibition of the H1N1 influenza virus .
SARS-CoV2 Inhibition
A piperidine core compound was discovered as a potential inhibitor of SARS-CoV2 .
Safety and Hazards
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(Piperidin-4-ylmethyl)benzamide”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary target of 4-(Piperidin-4-ylmethyl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
4-(Piperidin-4-ylmethyl)benzamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .
Pharmacokinetics
The design and synthesis of the compound were guided by bioisosterism and pharmacokinetic parameters , suggesting that these factors were considered to optimize the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the induction of apoptosis in tumor cells . This is achieved through the upregulation of cleaved caspase-3 expression . Additionally, the compound shows significant inhibitory bioactivity in HepG2 cells .
Action Environment
The action of 4-(Piperidin-4-ylmethyl)benzamide is influenced by the hypoxic environment of tumor cells . The increase of HIF expression in a hypoxic environment around the tumor tissue can be beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can also promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
properties
IUPAC Name |
4-(piperidin-4-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11/h1-4,11,15H,5-9H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYNIIJKRNGHJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467639 | |
Record name | 4-Piperidin-4-ylmethyl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-ylmethyl)benzamide | |
CAS RN |
333795-12-3 | |
Record name | 4-Piperidin-4-ylmethyl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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